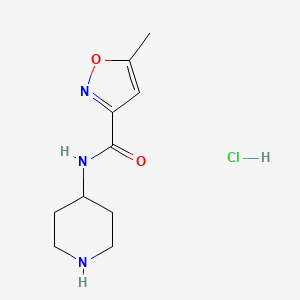
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride (CAS Number: 1209330-86-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety. Its molecular formula is C10H16ClN3O2 with a molecular weight of 245.71 g/mol. The compound's structure contributes to its interaction with biological targets, which is crucial for its pharmacological effects.
Research indicates that this compound acts primarily as an agonist of human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis and apoptosis in cancer cells. This mechanism suggests potential applications in cancer therapy, particularly for hepatocellular carcinoma (HCC) .
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that the compound inhibits the proliferation of HCCLM3 cells with an IC50 value of approximately 3.1 µM. This indicates a significant potency compared to other known inhibitors .
- Mechanistic Insights : The compound induces apoptosis through the degradation of respiratory chain complex subunits, leading to cell death in cancerous cells .
Case Studies
- Hepatocellular Carcinoma (HCC) : A study highlighted the effectiveness of HsClpP agonists like this compound in treating HCC. The results indicated that it could significantly reduce tumor growth while maintaining a favorable safety profile compared to traditional chemotherapeutics like sorafenib .
- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have shown promising results against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Data Tables
| Biological Activity | IC50 / MIC Values | Target Organism |
|---|---|---|
| Inhibition of HCC | 3.1 µM | HCCLM3 cells |
| Antimicrobial | 0.0039 - 0.025 mg/mL | Various pathogens |
Eigenschaften
CAS-Nummer |
1209330-86-8 |
|---|---|
Molekularformel |
C10H15N3O2 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
5-methyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
RVKLCAXAALAPCO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2.Cl |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















